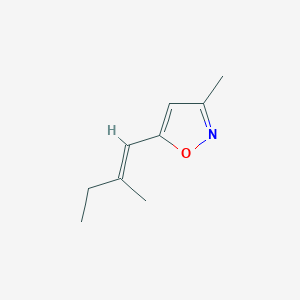
(E)-3-Methyl-5-(2-methylbut-1-en-1-yl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-Methyl-5-(2-methylbut-1-en-1-yl)isoxazole is an organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This specific compound is characterized by its unique structure, which includes a methyl group and a 2-methylbut-1-en-1-yl group attached to the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Methyl-5-(2-methylbut-1-en-1-yl)isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methyl-2-butanone with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization in the presence of an acid catalyst to yield the isoxazole ring. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid
Solvents: Polar solvents like ethanol or water
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Preparation of Precursors: Synthesis of 3-methyl-2-butanone and hydroxylamine hydrochloride.
Cyclization Reaction: Conducting the cyclization reaction in large reactors with controlled temperature and pressure.
Purification: Purification of the final product using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-3-Methyl-5-(2-methylbut-1-en-1-yl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield reduced forms of the isoxazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the isoxazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of substituted isoxazole compounds with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-Methyl-5-(2-methylbut-1-en-1-yl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Methylisoxazole: A simpler isoxazole derivative with similar structural features.
5-Methylisoxazole: Another isoxazole derivative with a different substitution pattern.
2-Methyl-5-isoxazolecarboxylic acid: An isoxazole derivative with a carboxyl group.
Uniqueness
(E)-3-Methyl-5-(2-methylbut-1-en-1-yl)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3-methyl-5-[(E)-2-methylbut-1-enyl]-1,2-oxazole |
InChI |
InChI=1S/C9H13NO/c1-4-7(2)5-9-6-8(3)10-11-9/h5-6H,4H2,1-3H3/b7-5+ |
InChI Key |
ZGCNRBMOSSOZQS-FNORWQNLSA-N |
Isomeric SMILES |
CC/C(=C/C1=CC(=NO1)C)/C |
Canonical SMILES |
CCC(=CC1=CC(=NO1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















